[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride
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Overview
Description
[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride is a chemical compound with the molecular formula C10H14BrNO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Preparation Methods
The synthesis of [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of 3-bromophenol with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .
Chemical Reactions Analysis
[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of various amine derivatives.
Biology: The compound is used in the study of biological processes and interactions, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of [2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
[2-(3-Bromophenoxy)ethyl]dimethylamine hydrochloride can be compared with other similar compounds, such as:
[2-(4-Bromophenoxy)ethyl]dimethylamine hydrochloride: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
[2-(3-Chlorophenoxy)ethyl]dimethylamine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
[2-(3-Bromophenoxy)ethyl]diethylamine hydrochloride: Similar structure but with ethyl groups instead of methyl groups on the amine.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N,N-dimethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12(2)6-7-13-10-5-3-4-9(11)8-10;/h3-5,8H,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZLCFTVLRSXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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